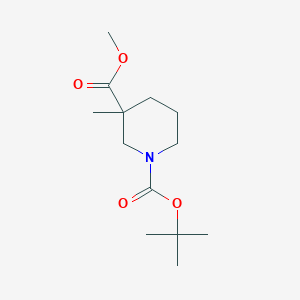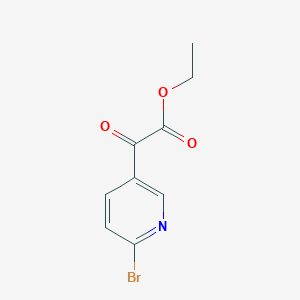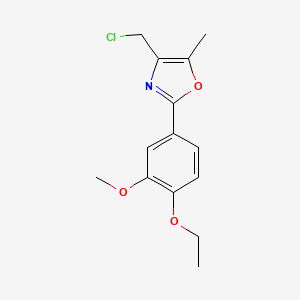
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole (CMEMMO) is an organic compound and a member of the oxazole family. This compound is a synthetic compound that has been used as a starting material in the synthesis of various active pharmaceutical ingredients (APIs). CMEMMO has been used in a variety of research applications, including drug discovery and development, materials science, and biotechnology.
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound has been involved in the synthesis of N-substituted 2-(Aminomethyl)oxazoles, illustrating its utility in nucleophilic substitution reactions to yield various amine derivatives (Ibata & Isogami, 1989).
- 2-(Halomethyl)-4,5-diphenyloxazoles, similar to the mentioned compound, act as reactive scaffolds in synthetic chemistry, useful in preparing a range of derivatives through substitution reactions (Patil & Luzzio, 2016).
Antimicrobial and Anticancer Activities
- Similar oxazole derivatives have shown potential in antimicrobial activities, indicating the relevance of the compound in developing new antimicrobial agents (Bektaş et al., 2007).
- Studies on benzimidazole derivatives bearing 1,2,4-triazole, which are structurally related to the given compound, have revealed insights into anti-cancer properties, highlighting the potential of similar compounds in cancer research (Karayel, 2021).
Corrosion Inhibition
- Oxazole derivatives have been evaluated as corrosion inhibitors, demonstrating that compounds like 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole could be used in this context (Rahmani et al., 2018).
Photophysical Properties
- Studies on oxazole derivatives, focusing on their photophysical properties, suggest that compounds like the one could be of interest in material science, particularly in light-sensitive applications (Zhang et al., 2013).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-4-18-12-6-5-10(7-13(12)17-3)14-16-11(8-15)9(2)19-14/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQCDRITRUOSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394214.png)
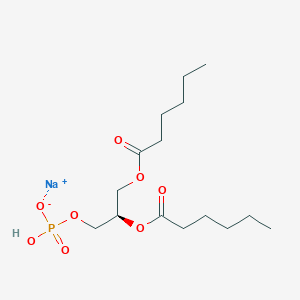
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394216.png)
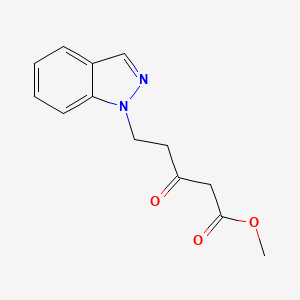
![2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one](/img/structure/B1394219.png)
![1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1394220.png)

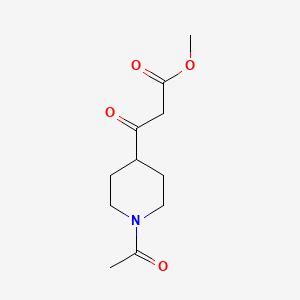
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
